2-(furan-2-yl)aniline hydrochloride
Overview
Description
2-(furan-2-yl)aniline hydrochloride is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a furan ring, which is a five-membered ring containing one oxygen atom, attached to an aniline moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)aniline hydrochloride typically involves the reaction of 2-furylamine with aniline under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst are commonly employed.
Major Products Formed
Oxidation: Furan-2-carboxylic acid.
Reduction: 2-(furan-2-yl)aniline.
Substitution: Halogenated derivatives of 2-(furan-2-yl)aniline.
Scientific Research Applications
2-(furan-2-yl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The furan ring can interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-furoic acid: Another furan derivative with similar chemical properties.
2-furylacrylic acid: Known for its antineoplastic activity.
Nitrofurantoin: A well-known antibiotic with a furan ring structure.
Uniqueness
2-(furan-2-yl)aniline hydrochloride is unique due to its specific combination of a furan ring and an aniline moiety, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility, making it more versatile for various applications.
Properties
IUPAC Name |
2-(furan-2-yl)aniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-7H,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDQCJJWTAYECE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CO2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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